molecular formula C10H10BrNO B1528360 3-(3-Bromophenyl)pyrrolidin-2-one CAS No. 1004294-74-9

3-(3-Bromophenyl)pyrrolidin-2-one

Cat. No. B1528360
CAS RN: 1004294-74-9
M. Wt: 240.1 g/mol
InChI Key: CLYILMPDEBXAEY-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1004294-74-9 . It has a molecular weight of 240.1 . The IUPAC name for this compound is 3-(3-bromophenyl)-2-pyrrolidinone . It is typically stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including “3-(3-Bromophenyl)pyrrolidin-2-one”, can involve a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The InChI code for “3-(3-Bromophenyl)pyrrolidin-2-one” is 1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-12-10(9)13/h1-3,6,9H,4-5H2,(H,12,13) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a cascade of reactions, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the reaction can be tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

“3-(3-Bromophenyl)pyrrolidin-2-one” is a powder that is stored at room temperature . It has a molecular weight of 240.1 .

Scientific Research Applications

Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

“3-(3-Bromophenyl)pyrrolidin-2-one” plays a crucial role in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. This process involves a cascade of reactions with N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Biological Importance

Pyrrolidin-2-ones, such as “3-(3-Bromophenyl)pyrrolidin-2-one”, are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties . They are routinely used as versatile synthons in organic synthesis due to their inherently rich reactivity .

Antimicrobial Activity

Pyrrolidin-2-one derivatives exhibit diverse biological activities such as antimicrobial activity . This makes “3-(3-Bromophenyl)pyrrolidin-2-one” a potential candidate for the development of new antimicrobial agents.

Anticancer Activity

Pyrrolidin-2-one derivatives, including “3-(3-Bromophenyl)pyrrolidin-2-one”, have shown potential anticancer activity . This suggests that they could be used in the development of novel anticancer drugs.

Anti-inflammatory Activity

Pyrrolidin-2-one derivatives have demonstrated anti-inflammatory activity . Therefore, “3-(3-Bromophenyl)pyrrolidin-2-one” could be explored for its potential use in anti-inflammatory medications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-bromophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-8-3-1-2-7(6-8)9-4-5-12-10(9)13/h1-3,6,9H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYILMPDEBXAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)pyrrolidin-2-one

CAS RN

1004294-74-9
Record name 3-(3-bromophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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